N-(But-3-en-1-yloxy)benzamide
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Description
N-(But-3-en-1-yloxy)benzamide, also known as N-BOC-benzamide, is a synthetic organic compound of the benzamide family that has been used in a variety of scientific research applications. This compound has a molecular formula of C10H13NO2 and a molecular weight of 181.22 g/mol. It is a colorless crystalline solid that is soluble in dimethylformamide, dimethyl sulfoxide, and ethanol. N-BOC-benzamide has been used in the synthesis of a number of different compounds, as well as in a variety of biochemical and physiological studies.
Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
Benzamide derivatives have been recognized for their role in supramolecular chemistry. For instance, benzene-1,3,5-tricarboxamides (BTAs) are noted for their simple structure and supramolecular self-assembly behavior, which is leveraged in applications ranging from nanotechnology to polymer processing and biomedical applications. These compounds assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, demonstrating the adaptable nature of benzamide derivatives for creating multipurpose building blocks in supramolecular chemistry and nanotechnology (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Applications
Various benzamide analogs have been investigated for their pharmacological properties, including as antipsychotic agents, prokinetic agents in gastrointestinal motility disorders, and in the study of dopamine receptor interactions. These studies often explore the binding affinities, pharmacodynamics, and potential therapeutic applications of benzamide derivatives, providing a foundation for the development of new drugs based on the modification of the benzamide moiety. For example, eticlopride, a substituted benzamide analog, has been utilized to understand central dopamine receptor function and its role in behavior, showcasing the utility of benzamides in neuroscientific research (Martelle & Nader, 2008).
properties
IUPAC Name |
N-but-3-enoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-3-9-14-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOPSNMPQKMYBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCONC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564327 |
Source
|
Record name | N-[(But-3-en-1-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(But-3-en-1-yloxy)benzamide | |
CAS RN |
114778-53-9 |
Source
|
Record name | N-[(But-3-en-1-yl)oxy]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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